molecular formula C23H22F2N2O4 B12284435 2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid

2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid

Cat. No.: B12284435
M. Wt: 428.4 g/mol
InChI Key: CVNXUNVHFJANHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZK824859 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the biphenyl moiety, introduction of the difluoropyridine group, and the final coupling to form the butanoic acid derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of ZK824859 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

ZK824859 undergoes various chemical reactions including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the biphenyl moiety can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

ZK824859 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.

    Biology: Employed in studies related to cell signaling and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects in diseases such as multiple sclerosis and cancer.

    Industry: Utilized in the development of new drugs and chemical processes

Mechanism of Action

ZK824859 exerts its effects by selectively inhibiting urokinase plasminogen activator. This inhibition prevents the conversion of plasminogen to plasmin, thereby reducing the breakdown of fibrin clots. The molecular targets include the active site of urokinase plasminogen activator, and the pathways involved are related to fibrinolysis and cell migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ZK824859 is unique due to its high selectivity for urokinase plasminogen activator over other proteases like tissue plasminogen activator and plasmin. This selectivity makes it a valuable tool for studying specific biological processes and developing targeted therapies .

Properties

Molecular Formula

C23H22F2N2O4

Molecular Weight

428.4 g/mol

IUPAC Name

2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid

InChI

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)

InChI Key

CVNXUNVHFJANHX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F

Origin of Product

United States

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